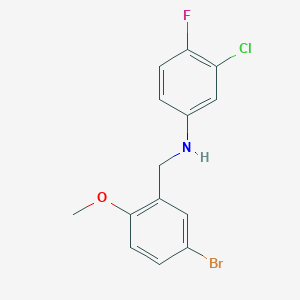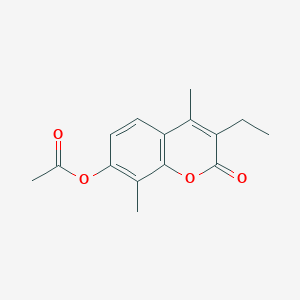
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide inhibits the activity of ARF by binding to its guanine nucleotide exchange factor (GEF). This binding prevents the exchange of GDP for GTP, which is necessary for the activation of ARF. This inhibition leads to the disruption of the Golgi apparatus and the inhibition of protein transport. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has also been shown to have effects on other cellular processes, such as endocytosis and cytokinesis, which may be related to its inhibition of ARF.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the disruption of the Golgi apparatus, the inhibition of protein transport, and the induction of apoptosis. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has also been shown to have effects on other cellular processes, such as endocytosis and cytokinesis. In addition, N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been shown to have antiviral and anticancer properties, although the mechanisms behind these effects are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has several advantages for use in lab experiments, including its well-established synthesis method and its ability to selectively inhibit ARF activity. However, N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide, including the development of new analogs with improved properties, the identification of new targets for N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide, and the investigation of its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms behind N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide's effects on cellular processes, as well as its potential side effects and toxicity.
Synthesemethoden
The synthesis of N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide involves the reaction of 4-bromo-2-chlorobenzoyl chloride with 2-furylacrylic acid in the presence of triethylamine and dichloromethane. The resulting compound is then purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been used in a variety of scientific research applications, including studies on intracellular trafficking, Golgi apparatus function, and protein transport. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been shown to inhibit the activity of ADP-ribosylation factor (ARF), which is involved in the regulation of vesicular trafficking. This inhibition leads to the disruption of the Golgi apparatus and the inhibition of protein transport. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has also been used as a tool for studying the role of ARF in other cellular processes, such as endocytosis and cytokinesis.
Eigenschaften
IUPAC Name |
(E)-N-(4-bromo-2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFXHPVCEIZCQB-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromo-2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)

![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)

![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)



![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)

